molecular formula C20H18F2N2O4S2 B2449339 N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 953943-83-4

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2449339
CAS No.: 953943-83-4
M. Wt: 452.49
InChI Key: CLNOJNFLBVRXKR-UHFFFAOYSA-N
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Description

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic organic compound designed for research applications. Its structure incorporates a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known to be associated with a wide spectrum of biological activities . The molecule is further functionalized with a 2,4-difluorophenyl group and a 4-methoxyphenylsulfonyl moiety, which may influence its physicochemical properties and biological interactions. Compounds containing the 2-aminothiazole core have been extensively investigated and reported in scientific literature for their potential as anticancer agents , anti-inflammatory agents , and antimicrobial agents . The specific research value of this compound would be derived from the synergistic combination of its distinct substituents on the core thiazole ring. Researchers may explore its mechanism of action in various biochemical pathways, including its potential as an inhibitor of specific enzymes or cellular receptors. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)10-2-3-19(25)24-20-23-18(12-29-20)16-9-4-13(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNOJNFLBVRXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl and methoxyphenyl groups. The final step usually involves the formation of the butanamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and sulfonyl groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Insight
Amide hydrolysis6M HCl, reflux, 12 hrs4-((4-Methoxyphenyl)sulfonyl)butanoic acid + 2-amino-4-(2,4-difluorophenyl)thiazoleAcid-catalyzed nucleophilic attack at the carbonyl carbon, breaking the C–N bond .
Sulfonamide hydrolysisNaOH (10%), 100°C, 8 hrs4-Methoxyphenylsulfonic acid + N-(4-(2,4-difluorophenyl)thiazol-2-yl)butanamideBase-mediated cleavage of the sulfonamide S–N bond, forming sulfonate salts .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2,4-difluorophenyl ring undergoes NAS at the para-fluorine position due to activation by the ortho-fluorine:

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 120°C, 6 hrsN-(4-(2-fluoro-4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide78%
PiperidineTHF, 60°C, 10 hrsN-(4-(2-fluoro-4-piperidinophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide65%

Oxidation and Reduction

The thiazole ring and sulfonyl group exhibit redox activity:

Oxidation

Oxidizing Agent Conditions Product Notes
mCPBADCM, 0°C → RT, 2 hrsN-(4-(2,4-difluorophenyl)thiazole-2-sulfonyl)-4-((4-methoxyphenyl)sulfonyl)butanamideSelective oxidation of thiazole sulfur .

Reduction

Reducing Agent Conditions Product Application
LiAlH4THF, 0°C → reflux, 4 hrs4-((4-Methoxyphenyl)sulfonyl)butanol + 4-(2,4-difluorophenyl)thiazol-2-amineAmide-to-amine conversion for SAR studies .

Radical-Mediated Reactions

The sulfonamide group participates in photoredox-catalyzed radical cascades:

Catalyst Conditions Product Key Observation
Ir(ppy)3Blue LED, DCE, RT, 12 hrsDearomatized cyclohexadiene-sultam fused to thiazoleSO2 extrusion and 1,5-aryl shift via sulfonamidyl radical intermediates .

Cross-Coupling Reactions

The thiazole ring facilitates Pd-catalyzed couplings:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh3)4, K2CO3, dioxane, 90°CN-(4-(2,4-difluorophenyl)-5-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide82%
Buchwald-HartwigPd2(dba)3, Xantphos, 100°CN-(4-(2,4-difluorophenyl)-5-(morpholin-4-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide68%

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide and thiazole moieties enable interactions with biological targets:

  • COX-2 Inhibition : The sulfonamide group mimics endogenous substrates, binding to cyclooxygenase-2 (IC50: 23.8 μM in analogs) .

  • Antifungal Activity : Difluorophenyl-thiazole hybrids inhibit Candida albicans (MIC: 0.43–0.75 μg/mL) via ergosterol biosynthesis disruption .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO2 and fluorinated byproducts (TGA data) .

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming sulfinic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. For instance, a study demonstrated that derivatives of thiazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

1.2 Antimicrobial Properties

The compound's structural characteristics allow it to exhibit antimicrobial activity against a range of pathogens. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Research has indicated that modifications in the thiazole ring can enhance the efficacy against resistant strains of bacteria and fungi .

Pharmacology

2.1 Mechanism of Action

The pharmacological profile of this compound suggests that it may act through multiple pathways. Its ability to inhibit specific enzymes involved in disease processes positions it as a potential candidate for treating conditions such as inflammation and infections. Studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase and lipoxygenase, which are critical in inflammatory responses .

2.2 Neuroprotective Effects

Emerging research indicates that thiazole derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. These compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced materials for various industrial applications .

3.2 Supramolecular Chemistry

In supramolecular chemistry, this compound can participate in host-guest interactions due to its ability to form hydrogen bonds and π-π stacking interactions with other molecules. This property is crucial for designing new materials with specific functionalities, such as sensors or drug delivery systems .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer effectsDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial activityShowed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria; MIC values comparable to standard antibiotics.
Study CNeuroprotectionIdentified protective effects on neuronal cells in vitro against oxidative stress-induced damage; potential implications for Alzheimer's therapy.

Mechanism of Action

The mechanism of action of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
  • N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-nitrophenyl)sulfonyl)butanamide

Uniqueness

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

Component Details
Molecular Formula C17H18F2N2O3S
Molecular Weight 364.39 g/mol
Functional Groups Thiazole, sulfonamide, methoxy, and difluorophenyl groups

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways within the microorganisms .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)20Caspase activation

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo . These effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Investigation into Anticancer Properties : In a study involving human cancer cell lines, this compound was found to reduce cell viability by over 50% in MCF-7 cells after 48 hours of treatment. The study further elucidated the compound's mechanism involving mitochondrial dysfunction leading to apoptosis .
  • Anti-inflammatory Effects : Research conducted on animal models showed that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., 2,4-difluorophenacyl bromide) under reflux in ethanol .

Sulfonylation : Reacting the thiazole intermediate with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to facilitate coupling .

Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to attach the butanamide chain.

  • Characterization : Intermediates are validated via TLC for reaction progress, ¹H/¹³C NMR for structural confirmation, and HRMS for molecular weight verification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfonyl group deshielding effects) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry : HRMS provides exact mass to verify molecular formula (e.g., C₂₀H₁₇F₂N₂O₃S₂) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Standard Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., BRAFV600E) or folate pathway enzymes (e.g., dihydropteroate synthase) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antibacterial vs. anticancer) be resolved for sulfonamide-thiazole derivatives?

  • Methodology :

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on target selectivity .

Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydropteroate synthase) vs. human kinases .

Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to differentiate membrane permeability between cell types .

Q. What strategies optimize reaction yields during sulfonylation and amide coupling steps?

  • Optimization Approaches :

  • Solvent Selection : Use DCM for sulfonylation (polar aprotic solvent enhances electrophilicity of sulfonyl chloride) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
    • Yield Improvement : Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (acetone/water) enhances purity .

Q. How can researchers validate the therapeutic potential of this compound in disease models?

  • Experimental Design :

In Vivo Efficacy : Administer in rodent models (e.g., xenograft tumors for anticancer testing) with pharmacokinetic monitoring (plasma half-life, bioavailability) .

Toxicity Screening : Acute toxicity studies (LD₅₀) and histopathological analysis of liver/kidney .

Mechanistic Studies : Western blotting to assess downstream kinase inhibition (e.g., BRAFV600E pathway proteins) .

Q. What computational tools are effective for predicting off-target interactions?

  • Tools and Workflows :

  • Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability to unintended targets (e.g., cytochrome P450 enzymes) .
  • PharmMapper : Reverse docking to identify secondary targets .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to forecast toxicity and metabolic pathways .

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic protocols with control reactions (e.g., replicate sulfonylation steps) .
  • Biological Assay Design : Include positive controls (e.g., cisplatin for anticancer assays, sulfamethoxazole for antibacterial tests) .
  • Structural Modifications : Explore replacing the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance kinase inhibition .

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